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6-Azepan-2-yl-quinoline

monoacetate

Cat. No.: B3090258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural analysis of 6-Azepan-2-yl-quinoline monoacetate.

While specific experimental data for this compound is not publicly available, this document

outlines the expected analytical workflow and presents hypothetical data based on the analysis

of analogous quinoline derivatives. The guide covers essential techniques such as X-ray

crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry

(MS), offering detailed experimental protocols and data presentation formats. This document is

intended to serve as a practical resource for researchers engaged in the characterization of

novel quinoline-based compounds.

Introduction
6-Azepan-2-yl-quinoline is a heterocyclic compound incorporating a quinoline nucleus and an

azepane ring. Its monoacetate salt, with the CAS number 1209280-52-3, is of interest to the

pharmaceutical and drug development industries due to the established biological activities of

many quinoline derivatives. A thorough structural elucidation is the foundation for

understanding its chemical properties, predicting its behavior in biological systems, and

establishing a robust structure-activity relationship (SAR). This guide details the multi-faceted

approach required for such a structural analysis.
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Molecular Structure
The core structure of 6-Azepan-2-yl-quinoline consists of a quinoline ring system substituted at

the 6-position with a 2-azepanyl group. The monoacetate salt is formed by the protonation of a

basic nitrogen atom, likely on the quinoline or azepane ring, with acetic acid.

Chemical Formula: C₁₅H₁₈N₂ Molecular Weight (free base): 226.32 g/mol

Crystallographic Analysis
X-ray crystallography provides definitive information on the three-dimensional structure of a

molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Suitable single crystals of 6-Azepan-2-yl-quinoline monoacetate would be

grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g.,

ethanol, methanol, or acetonitrile).

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of

cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are

collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or

Cu Kα radiation).

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The structure is then solved using direct methods

or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms may be located from the

difference Fourier map or placed in calculated positions.

Data Presentation: Crystallographic Data (Hypothetical)
The following tables present hypothetical crystallographic data for 6-Azepan-2-yl-quinoline
monoacetate, based on typical values for organic salts.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value (Hypothetical)

Empirical formula C₁₇H₂₂N₂O₂

Formula weight 286.37

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 10.123(4) Å, α = 90°

b = 15.456(6) Å, β = 105.2(1)°

c = 9.876(3) Å, γ = 90°

Volume 1489.1(9) Å³

Z 4

Density (calculated) 1.276 Mg/m³

Absorption coefficient 0.086 mm⁻¹

F(000) 616

Crystal size 0.25 x 0.20 x 0.15 mm³

Theta range for data collection 2.50 to 28.00°

Index ranges -12<=h<=12, -19<=k<=19, -12<=l<=12

Reflections collected 10123

Independent reflections 3456 [R(int) = 0.045]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3456 / 0 / 190

Goodness-of-fit on F² 1.05
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Final R indices [I>2sigma(I)] R1 = 0.055, wR2 = 0.152

R indices (all data) R1 = 0.078, wR2 = 0.168

Largest diff. peak and hole 0.45 and -0.32 e.Å⁻³

Table 2: Selected Bond Lengths (Hypothetical).

Bond Length (Å)

N(1)-C(2) 1.325(3)

N(1)-C(9) 1.378(3)

C(6)-C(10) 1.495(4)

N(2)-C(10) 1.482(3)

N(2)-C(15) 1.485(3)

O(1)-C(16) 1.255(2)

O(2)-C(16) 1.258(2)

Table 3: Selected Bond Angles (Hypothetical).

Atoms Angle (°)

C(2)-N(1)-C(9) 117.5(2)

C(5)-C(6)-C(10) 121.3(3)

C(10)-N(2)-C(15) 112.1(2)

O(1)-C(16)-O(2) 124.5(2)

O(1)-C(16)-C(17) 117.8(2)

Spectroscopic Analysis
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Spectroscopic techniques provide complementary information to crystallographic data and are

essential for characterizing the compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment

of atoms in a molecule. Both ¹H and ¹³C NMR are fundamental for structural confirmation.

Sample Preparation: 5-10 mg of 6-Azepan-2-yl-quinoline monoacetate is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 or 500 MHz). Standard pulse sequences are used. 2D NMR experiments such as

COSY, HSQC, and HMBC can be performed to establish detailed structural connectivity.

Table 4: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.85 d 1H H-2 (quinoline)

8.30 d 1H H-4 (quinoline)

7.95 d 1H H-8 (quinoline)

7.80 s 1H H-5 (quinoline)

7.50 dd 1H H-7 (quinoline)

4.50 t 1H H-2' (azepane)

3.20-2.90 m 4H Azepane CH₂

1.90 s 3H Acetate CH₃

1.80-1.50 m 6H Azepane CH₂

11.50 (broad) s 1H N⁺-H or COOH

Table 5: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆).
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Chemical Shift (δ, ppm) Assignment

172.5 Acetate C=O

158.0 C-6 (quinoline)

148.5 C-2 (quinoline)

147.0 C-8a (quinoline)

136.0 C-4 (quinoline)

129.5 C-4a (quinoline)

128.0 C-8 (quinoline)

126.5 C-5 (quinoline)

121.0 C-3 (quinoline)

118.0 C-7 (quinoline)

65.0 C-2' (azepane)

48.0, 45.5 Azepane CH₂

29.0, 28.5, 27.0 Azepane CH₂

21.5 Acetate CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming the molecular formula.

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion

or after separation by liquid chromatography (LC-MS).

Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, as it

is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Table 6: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data.

Ion Calculated m/z Observed m/z

[C₁₅H₁₉N₂]⁺ ([M+H]⁺) 227.1543 227.1548

Visualizations
Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the comprehensive structural analysis

of 6-Azepan-2-yl-quinoline monoacetate.

Structural Analysis Workflow
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A flowchart illustrating the key stages in the structural elucidation of a novel compound.

Conclusion
The structural analysis of 6-Azepan-2-yl-quinoline monoacetate requires a combination of

crystallographic and spectroscopic techniques. While this guide presents a hypothetical data

set, the outlined experimental protocols and data interpretation strategies provide a robust

framework for the characterization of this and other related novel chemical entities. A definitive

structural assignment based on empirical data is a critical step in the journey of any new

compound from discovery to potential application.

To cite this document: BenchChem. [Structural Analysis of 6-Azepan-2-yl-quinoline
Monoacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3090258#6-azepan-2-yl-quinoline-monoacetate-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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